molecular formula C18H15N3O2S B14705382 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid CAS No. 19573-68-3

2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid

Cat. No.: B14705382
CAS No.: 19573-68-3
M. Wt: 337.4 g/mol
InChI Key: LEXVYBAYJJASKD-UHFFFAOYSA-N
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Description

2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid is a chemical compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a methylsulfanyl group and a phenyl group, which is further connected to a benzoic acid moiety through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylsulfanyl and phenyl groups. The final step involves the coupling of the pyrimidine derivative with benzoic acid through an amino linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid
  • This compound derivatives
  • Other pyrimidine-based compounds with similar substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it particularly versatile and useful in various research and industrial applications .

Properties

CAS No.

19573-68-3

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H15N3O2S/c1-24-18-20-15(12-7-3-2-4-8-12)11-16(21-18)19-14-10-6-5-9-13(14)17(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21)

InChI Key

LEXVYBAYJJASKD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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